molecular formula C20H18FN5OS B2966601 7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-83-9

7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2966601
CAS RN: 901242-83-9
M. Wt: 395.46
InChI Key: XJHJYNBIWWHFKT-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a triazole ring .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a triazole ring . The specific substituents on the rings can vary, leading to a wide range of possible compounds.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on their specific structure .

Scientific Research Applications

Chemistry and Biological Evaluation Novel series of triazolopyrimidine derivatives have been synthesized and characterized by various spectroscopic techniques. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Chauhan & Ram, 2019).

Antimycobacterial Agents Fluorinated triazolopyrimidine derivatives have been designed and synthesized as fluoroquinolone analogues. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, with one compound being a very potent inhibitor and nontoxic to mammalian cells, highlighting their potential as antimycobacterial agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Antitumor Screening A series of thiazolopyrimidine derivatives were synthesized and selected for in vitro antitumor screening by the U.S. National Cancer Institute. Some compounds showed promising antitumor activities against human tumor cell lines, suggesting their potential in cancer therapy research (Becan & Wagner, 2008).

Synthesis and Characterization New fluorinated pyrimidine derivatives have been synthesized and characterized, with some exhibiting high fungicidal activity. This research contributes to the understanding of the synthesis and potential applications of fluorinated pyrimidines in agriculture and pharmaceuticals (Popova et al., 1999).

Future Directions

Future research on [1,2,4]triazolo[1,5-a]pyrimidines could involve exploring new synthetic methods, studying their biological activities, and developing them into potential therapeutic agents .

properties

IUPAC Name

7-(2-fluorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHJYNBIWWHFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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